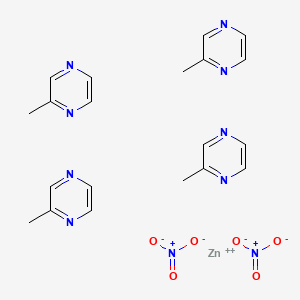
zinc;2-methylpyrazine;dinitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2-methylpyrazine;dinitrate is a coordination compound formed by the reaction of zinc ions with 2-methylpyrazine and nitrate ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methylpyrazine;dinitrate typically involves the reaction of zinc salts (such as zinc chloride, bromide, or iodide) with 2-methylpyrazine in the presence of nitrate ions. The reaction conditions often include dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Zinc;2-methylpyrazine;dinitrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other zinc-containing species.
Substitution: Ligand substitution reactions can occur, where the 2-methylpyrazine or nitrate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various ligands (such as phosphines or amines). The reactions are typically carried out in solvents like water, ethanol, or acetonitrile, under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions can produce a variety of zinc-ligand complexes.
科学的研究の応用
Zinc;2-methylpyrazine;dinitrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and coordination complexes.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in materials science for the development of new materials with specific properties, such as catalysts or sensors
作用機序
The mechanism by which zinc;2-methylpyrazine;dinitrate exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating catalytic reactions and stabilizing molecular structures. The 2-methylpyrazine ligand can modulate the reactivity and stability of the compound, while the nitrate ions may participate in redox reactions or serve as counterions .
類似化合物との比較
Similar Compounds
Similar compounds to zinc;2-methylpyrazine;dinitrate include other zinc coordination complexes with different ligands, such as:
- Zinc;2-methylpyrazine;dichloride
- Zinc;2-methylpyrazine;dibromide
- Zinc;2-methylpyrazine;diiodide
Uniqueness
This compound is unique due to the presence of nitrate ions, which can impart distinct redox properties and reactivity compared to other halide-containing zinc complexes. The combination of 2-methylpyrazine and nitrate ligands also provides a specific coordination environment that can influence the compound’s stability and reactivity .
特性
CAS番号 |
65073-38-3 |
|---|---|
分子式 |
C20H24N10O6Zn |
分子量 |
565.8 g/mol |
IUPAC名 |
zinc;2-methylpyrazine;dinitrate |
InChI |
InChI=1S/4C5H6N2.2NO3.Zn/c4*1-5-4-6-2-3-7-5;2*2-1(3)4;/h4*2-4H,1H3;;;/q;;;;2*-1;+2 |
InChIキー |
SIGDMCGRWGCHMS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















